![molecular formula C14H13N3 B7591002 2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)
2-[(4-Methylpyrazol-1-yl)methyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylpyrazol-1-yl)methyl]quinoline, also known as MPQ, is a chemical compound that has been widely studied in scientific research. MPQ is a heterocyclic compound that contains both a pyrazole and a quinoline ring. The compound has been found to have a variety of biochemical and physiological effects, making it an important molecule for research in a number of fields.
Mécanisme D'action
The exact mechanism of action of 2-[(4-Methylpyrazol-1-yl)methyl]quinoline is not yet fully understood, but it is believed to act through a number of different pathways. 2-[(4-Methylpyrazol-1-yl)methyl]quinoline has been found to have antioxidant properties, which may help to protect neurons from oxidative damage. It has also been found to inhibit the activity of enzymes such as monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
2-[(4-Methylpyrazol-1-yl)methyl]quinoline has a number of biochemical and physiological effects that make it an important molecule for scientific research. The compound has been found to have anti-inflammatory properties, which may be useful in the treatment of a variety of inflammatory diseases. It has also been found to have antitumor properties, and has been studied for its potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(4-Methylpyrazol-1-yl)methyl]quinoline for scientific research is that it is a relatively stable molecule that can be easily synthesized and purified. However, one limitation of 2-[(4-Methylpyrazol-1-yl)methyl]quinoline is that it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are a number of potential future directions for research on 2-[(4-Methylpyrazol-1-yl)methyl]quinoline. One area of interest is in the development of new neuroprotective therapies for the treatment of neurodegenerative diseases. 2-[(4-Methylpyrazol-1-yl)methyl]quinoline has also been studied for its potential use in the treatment of cancer, and further research in this area may lead to the development of new anticancer drugs. Additionally, research on the biochemical and physiological effects of 2-[(4-Methylpyrazol-1-yl)methyl]quinoline may lead to the development of new therapies for a variety of other diseases.
Méthodes De Synthèse
The synthesis of 2-[(4-Methylpyrazol-1-yl)methyl]quinoline involves the reaction of 4-methylpyrazole with 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chlorine atom on the quinoline ring by the pyrazole nitrogen. The resulting product is then purified by recrystallization to yield pure 2-[(4-Methylpyrazol-1-yl)methyl]quinoline.
Applications De Recherche Scientifique
2-[(4-Methylpyrazol-1-yl)methyl]quinoline has been studied extensively for its potential use in a variety of scientific research applications. One of the most important areas of research for 2-[(4-Methylpyrazol-1-yl)methyl]quinoline is in the field of neuroscience. The compound has been found to have neuroprotective properties, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propriétés
IUPAC Name |
2-[(4-methylpyrazol-1-yl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-11-8-15-17(9-11)10-13-7-6-12-4-2-3-5-14(12)16-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZLXUIPYOADTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylpyrazol-1-yl)methyl]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

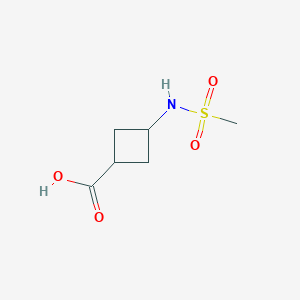
![3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline](/img/structure/B7590930.png)

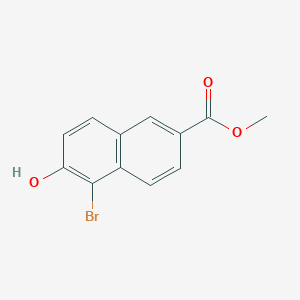

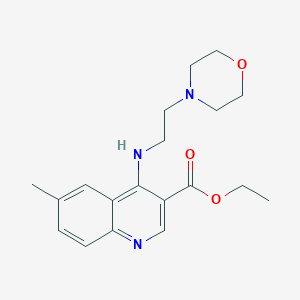
![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide](/img/structure/B7590958.png)
![1h-Pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B7590973.png)
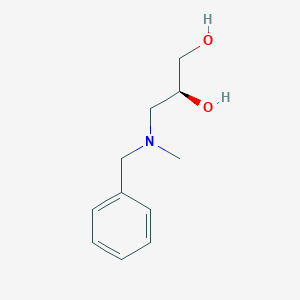
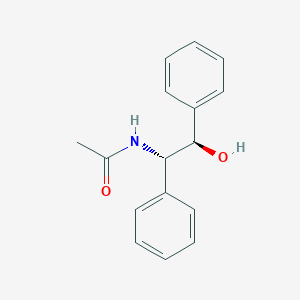
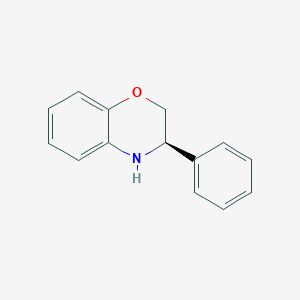

![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)
![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)